(2-Cyclopropylethyl)(ethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

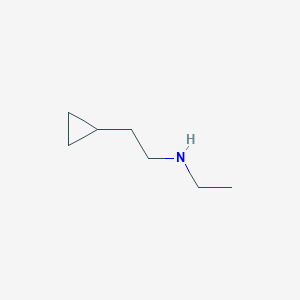

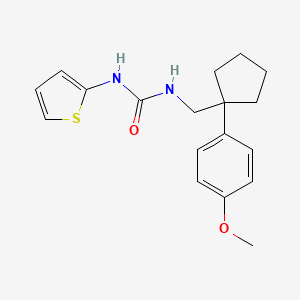

“(2-Cyclopropylethyl)(ethyl)amine” is an organic compound with the molecular formula C7H15N . It is a liquid at room temperature . The IUPAC name for this compound is 2-cyclopropyl-N-ethylethan-1-amine .

Molecular Structure Analysis

The molecular structure of “(2-Cyclopropylethyl)(ethyl)amine” can be represented by the SMILES stringNCCC1CC1 . This indicates that the molecule consists of a cyclopropyl group (C1CC1) attached to an ethyl group (CCC) through an amine (N). Physical And Chemical Properties Analysis

“(2-Cyclopropylethyl)(ethyl)amine” is a solid at room temperature . It has a molecular weight of 113.2 and its InChI key is ZRUBNAJYJSKVGO-UHFFFAOYSA-N .Scientific Research Applications

Tandem Cyclopropanation and Rearrangement Processes

One area of application involves the use of cyclopropyl-containing compounds in tandem cyclopropanation/vinylogous Cloke-Wilson rearrangement processes. Such methodologies are crucial for the synthesis of heterocyclic scaffolds, which are foundational elements in many pharmaceutical compounds. For instance, cyclopropanation of 1,3-dienes followed by rearrangement and substitution reactions allows for the construction of complex molecular architectures, demonstrating the synthetic utility of cyclopropyl groups in accessing diverse chemical spaces (Piotrowski & Kerr, 2018).

Catalytic Cyclization Reactions

Another significant application involves palladium-catalyzed cyclization reactions, which are essential for rapidly assembling highly substituted cyclic compounds. Such reactions are pivotal in drug discovery and development, providing efficient pathways to cyclic dehydro-α-amino acid derivatives and dihydro-pyrrol-2-ones, compounds known for their biological activities (Luo et al., 2012).

Synthesis of Functionalized Heterocycles

The synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates from primary amines demonstrates the application of (2-Cyclopropylethyl)(ethyl)amine in generating highly functionalized heterocycles. These compounds are relevant in medicinal chemistry due to their potential biological activities. The efficient synthesis and structural elucidation of these products highlight the role of amines in heterocyclic chemistry (Ge et al., 2006).

Polymer Science Applications

In polymer science, the synthesis and aqueous solution properties of tertiary amine methacrylate polymers and copolymers reveal the importance of cyclopropyl-containing amines. These materials demonstrate unique solubility behaviors and have potential applications in biotechnology and materials science, showcasing the versatility of cyclopropyl and ethyl amine functional groups in macromolecular design (Bütün, Armes, & Billingham, 2001).

Iron-Catalyzed Ethylation and Methylation

Iron-catalyzed N-ethylation and N-methylation of amines using alcohols such as ethanol and methanol provide a green chemistry approach to modifying amines. This process illustrates the application of (2-Cyclopropylethyl)(ethyl)amine in developing sustainable chemical reactions, with broad implications for pharmaceutical and fine chemical synthesis (Lator et al., 2018).

Safety and Hazards

properties

IUPAC Name |

2-cyclopropyl-N-ethylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-8-6-5-7-3-4-7/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUBNAJYJSKVGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclopropylethyl)(ethyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/no-structure.png)

![5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2586988.png)

![[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2586994.png)

amine](/img/structure/B2586997.png)

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2587001.png)

![Naphtho[1,2-b]thiophen-2-ylmethanol](/img/structure/B2587008.png)